![molecular formula C17H13ClF3N5OS B2977855 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 578699-22-6](/img/structure/B2977855.png)
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide” is a derivative of 1,2,4-triazole . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
A series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . Their structures were established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The synthesis of 1,2,4-triazole derivatives involves condensation reactions . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetic acid has been studied .Applications De Recherche Scientifique
Synthesis and Structural Applications
Research on derivatives of the compound 2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has led to the synthesis of a variety of compounds with significant antimicrobial and antifungal properties. For instance, MahyavanshiJyotindra et al. (2011) synthesized a series of acetamide derivatives showing promising in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting the compound's potential in developing new therapeutic agents (MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011). Similarly, Lahtinen et al. (2014) synthesized sulfanilamide derivatives and evaluated their thermal properties and antimicrobial activities, further supporting the compound's utility in creating drugs with targeted antimicrobial functions (M. Lahtinen et al., 2014).
Pharmacological Potential
The pharmacological potential of derivatives related to this compound is vast, particularly in the domain of anti-inflammatory and antimicrobial activities. Chalenko et al. (2019) synthesized pyrolin derivatives exhibiting significant anti-exudative properties, surpassing reference drugs in some cases, which suggests potential for treating inflammatory conditions (N. Chalenko et al., 2019).
Antimicrobial and Antitumor Activity
The compound's derivatives have been extensively studied for their antimicrobial and antitumor activities. Baviskar et al. (2013) reported the synthesis of thiazolidin-4-one derivatives showing potential antimicrobial activity against various pathogens, indicating the compound's role in developing new antimicrobial agents (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013). Moreover, Yurttaş et al. (2015) explored benzothiazole derivatives for their antitumor activity, demonstrating the compound's utility in cancer research and potential for therapeutic application (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Mécanisme D'action
Target of Action
Similar compounds, such as 4-amino-5-phenyl-4h-1,2,4-triazole-3-thiol derivatives, have been reported to exhibit antimicrobial activities
Mode of Action
Triazole derivatives, which this compound is a part of, are known to possess various bioactivities such as antibacterial, antifungal, and anticancer activities . They are believed to act by inhibiting the synthesis of essential components in the target organisms .
Biochemical Pathways
Based on the potential antimicrobial activity of similar compounds, it can be hypothesized that this compound may interfere with the synthesis of essential components in microbial cells, thereby inhibiting their growth .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activities, suggesting that this compound may also have the potential to inhibit the growth of microbial cells .
Propriétés
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5OS/c18-12-7-6-11(17(19,20)21)8-13(12)23-14(27)9-28-16-25-24-15(26(16)22)10-4-2-1-3-5-10/h1-8H,9,22H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXNSYOKKRQUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


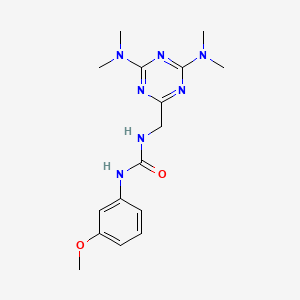
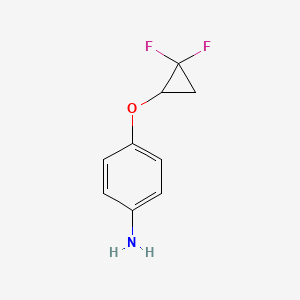

![ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2977777.png)
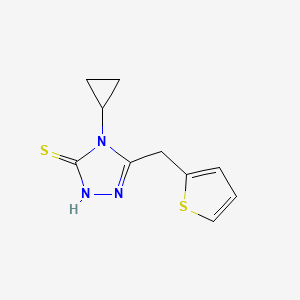

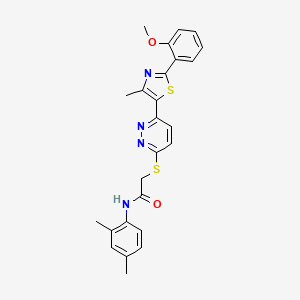
![N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977789.png)
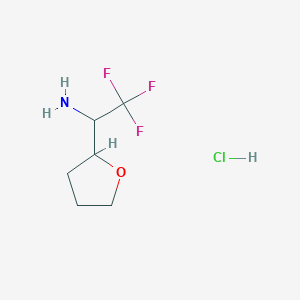
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2977792.png)
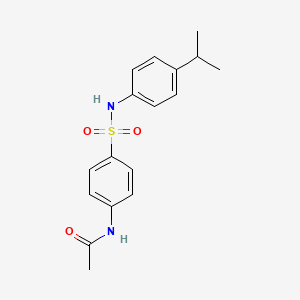
![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2977794.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2977795.png)